2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Overview
Description
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 5 and a phenyl group at position 2 makes this compound particularly interesting for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It has been used in the preparation of an inhibitor ofADAMTS-5 , suggesting that it may interact with this enzyme or related proteins.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as an inhibitor of adamts-5 , it might be involved in the regulation of extracellular matrix organization and cartilage development.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability and stability.
Result of Action
Given its potential role as an inhibitor of adamts-5 , it might have effects on extracellular matrix organization and cartilage development.
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen and temperature variations might affect its stability.
Preparation Methods
The synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol typically involves the reaction of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol can be compared with other similar compounds, such as:
5-Trifluoromethyl-2H-pyrazol-3-ylamine: Similar structure but with an amine group instead of a hydroxyl group.
1-Phenyl-3-trifluoromethylpyrazol-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is an organic compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its role as an inhibitor of ADAMTS-5 , an enzyme implicated in various inflammatory processes. Molecular simulations indicate that this compound exhibits a favorable binding affinity to the active site of ADAMTS-5, suggesting its potential efficacy in modulating inflammatory responses .
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory cascade, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits potent activity against various strains of bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL have been reported for certain derivatives of pyrazole compounds related to this structure .
Anticancer Activity
In the context of cancer research, this compound has shown promise as a potential anticancer agent. It has been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The compound’s ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Studies : A study indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in cellular models, contributing to decreased inflammation markers .
- Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were synthesized and tested against bacterial strains. The results showed that those containing the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-trifluoromethyl counterparts .
- Anticancer Mechanisms : Investigations into the mechanism of action revealed that this compound induces apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic Bcl-2 levels .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCMVQGPMFFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358397 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96145-98-1 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96145-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.